1-(3-Nitrophenyl)-2,5-dimethylpyrrole
Description
Overview of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a myriad of natural products and synthetic compounds. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry, materials science, and organic synthesis. Pyrrole-containing compounds exhibit a broad spectrum of biological activities, forming the core of vital molecules such as heme, chlorophyll, and vitamin B12. In modern research, the synthesis of novel pyrrole derivatives continues to be a focal point, driven by the quest for new pharmaceuticals, functional materials, and catalysts.
Significance and Research Rationale for N-Substituted Pyrroles
The substitution pattern on the pyrrole ring, particularly at the nitrogen atom (N-substitution), plays a pivotal role in modulating the molecule's steric and electronic properties. The introduction of various substituents on the nitrogen atom can significantly influence the reactivity of the pyrrole ring, its solubility, and its biological interactions. This tunability makes N-substituted pyrroles attractive targets for synthetic chemists. The rationale for their continued investigation lies in the potential to fine-tune the physicochemical and biological profiles of these compounds, leading to the development of new drugs, organic light-emitting diodes (OLEDs), and other advanced materials.
Contextualization of 1-(3-Nitrophenyl)-2,5-dimethylpyrrole within the Pyrrole Derivative Landscape
Detailed Research Findings
The primary and most established method for the synthesis of this compound is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556), with a primary amine, 3-nitroaniline (B104315). organic-chemistry.org The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and potential applications. The following table summarizes some of its key identifiers and calculated properties.
| Property | Value |
| CAS Number | 32570-23-3 lookchem.com |
| Molecular Formula | C₁₂H₁₂N₂O₂ bldpharm.com |
| Molecular Weight | 216.24 g/mol bldpharm.com |
Note: The data in this table is based on available chemical database information. Experimental verification is recommended for precise values.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound. While a comprehensive public record of the spectra for this specific isomer is limited, the expected spectroscopic signatures can be inferred from the analysis of closely related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the vinylic protons of the pyrrole ring, and the methyl protons. The protons on the nitrophenyl ring would appear as a complex multiplet in the aromatic region. The two equivalent protons on the pyrrole ring would likely appear as a singlet, and the two equivalent methyl groups at the 2 and 5 positions would also present as a singlet, shifted upfield.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals corresponding to the six carbons of the nitrophenyl ring, the four carbons of the pyrrole ring, and the two methyl carbons. The presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-N stretching vibrations characteristic of the pyrrole ring.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-7-10(2)13(9)11-4-3-5-12(8-11)14(15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSYQKFMWVMRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384300 | |
| Record name | 2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32570-23-3 | |
| Record name | 2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(3-NITROPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Nitrophenyl 2,5 Dimethylpyrrole and Analogous N Arylpyrroles
Classical and Modern Pyrrole (B145914) Ring Formation Reactions
The synthesis of the pyrrole core is a fundamental objective in organic chemistry due to the prevalence of this heterocycle in natural products and pharmaceuticals. tandfonline.comrgmcet.edu.in Over the years, a variety of synthetic strategies have been developed, ranging from classical condensation reactions to more contemporary multi-component and cycloaddition approaches.
Paal-Knorr Condensation for Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org This reaction is highly valued for its simplicity and efficiency in forming the pyrrole ring. rgmcet.edu.in The archetypal reaction for the synthesis of 2,5-dimethylpyrrole derivatives is the condensation of acetonylacetone (2,5-hexanedione) with a primary amine.
The mechanism of the Paal-Knorr pyrrole synthesis is generally understood to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu The reaction is typically catalyzed by an acid, which facilitates the dehydration steps. alfa-chemistry.com While traditionally conducted under harsh conditions, such as prolonged heating in acid, modern modifications have introduced milder and more environmentally friendly protocols. tandfonline.com
The general applicability of the Paal-Knorr reaction is broad, accommodating a wide range of primary amines, including aliphatic and aromatic amines with either electron-donating or electron-withdrawing substituents. alfa-chemistry.com This versatility makes it a primary choice for the synthesis of N-arylpyrroles.
Multi-Component Reaction Strategies in Pyrrole Chemistry
While the classical Paal-Knorr synthesis is a two-component reaction, strategies have been developed that incorporate the 1,4-dicarbonyl precursor generation in situ, effectively creating a multi-component process. For instance, a three-step one-pot synthesis of multi-substituted pyrroles has been reported involving a coupling isomerization/Stetter 1,4-addition/Paal-Knorr pyrrole synthesis sequence. alfa-chemistry.com
Cycloaddition Reactions in Pyrrole Core Construction
Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of five-membered rings, including the pyrrole nucleus. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
While not as commonly employed for the direct synthesis of simple N-arylpyrroles like 1-(3-nitrophenyl)-2,5-dimethylpyrrole as the Paal-Knorr reaction, cycloaddition strategies are crucial for accessing more complex or highly substituted pyrrole derivatives. Methodologies such as 1,3-dipolar cycloadditions of azomethine ylides with alkynes or alkenes, followed by an aromatization step, can lead to the formation of the pyrrole ring. Similarly, Diels-Alder reactions involving nitrogen-containing dienophiles or dienes can serve as a route to pyrroline (B1223166) intermediates, which can then be oxidized to the corresponding pyrroles.
Targeted Synthesis of this compound
The synthesis of the specific compound this compound is most directly achieved through the Paal-Knorr condensation, leveraging the availability of the starting materials, 3-nitroaniline (B104315) and acetonylacetone.
Specific Reaction Pathways Employing Nitroaniline Precursors
The direct condensation of 3-nitroaniline with acetonylacetone (2,5-hexanedione) is a well-established method for the synthesis of this compound. ias.ac.in The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating to proceed at a reasonable rate. ias.ac.in The electron-withdrawing nature of the nitro group on the aniline (B41778) ring can influence the nucleophilicity of the amine and, consequently, the reaction conditions required.
Research has shown that while some ortho-substituted anilines may react sluggishly under certain conditions, meta- and para-substituted anilines, including nitroanilines, generally participate effectively in the Paal-Knorr reaction. ias.ac.in The general procedure involves refluxing the nitroaniline and the dicarbonyl compound in an acidic medium, followed by isolation of the product. ias.ac.in
Catalytic Approaches in Synthetic Protocols (e.g., Lewis Acids, Phase Transfer Catalysis)
To improve the efficiency and mildness of the Paal-Knorr synthesis of N-arylpyrroles, various catalytic systems have been investigated. Both Brønsted and Lewis acids are effective in promoting the condensation and dehydration steps. rgmcet.edu.inalfa-chemistry.com
Lewis Acid Catalysis: A wide array of Lewis acids have been shown to catalyze the Paal-Knorr reaction, often under milder conditions and with improved yields compared to traditional protic acid catalysis. rgmcet.edu.in Examples of effective Lewis acid catalysts include iron(III) chloride, bismuth nitrate, and various metal triflates. uctm.eduorganic-chemistry.org These catalysts can activate the carbonyl groups of the 1,4-dicarbonyl compound towards nucleophilic attack by the amine.
The use of metal-exchanged montmorillonite (B579905) clays, such as Fe³⁺-montmorillonite, has been reported to be highly effective for the Paal-Knorr condensation of aniline with 2,5-hexanedione (B30556) at room temperature, offering high yields and the potential for catalyst recycling. rgmcet.edu.in
Table 1: Comparison of Catalysts in Paal-Knorr Condensation of Aniline with 2,5-Hexanedione This table is generated based on data for the reaction of aniline and may serve as a reference for analogous reactions with substituted anilines.
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Fe³⁺-montmorillonite | 3 | 95 |
| Zn²⁺-montmorillonite | 5 | 87 |
| Co²⁺-montmorillonite | 5 | 81 |
| Cu²⁺-montmorillonite | 5 | 76 |
| K10 montmorillonite | 5 | 72 |
Data sourced from a study by Yang et al. as cited in Balakrishna et al. rgmcet.edu.in
Phase Transfer Catalysis: While less commonly reported for the Paal-Knorr reaction itself, phase transfer catalysis (PTC) is a valuable technique in organic synthesis for reactions involving reactants in immiscible phases. In the context of pyrrole synthesis, PTC could potentially be applied in scenarios where the amine and dicarbonyl compound have significantly different solubilities, or for subsequent modifications of the pyrrole ring.
The continuous development of new catalytic systems, including heterogeneous catalysts and nanocatalysts, aims to further enhance the sustainability and efficiency of N-arylpyrrole synthesis. tandfonline.com
Optimization of Reaction Conditions (e.g., Solvent-Free, Microwave-Assisted Synthesis)
The primary route for synthesizing this compound is the Paal-Knorr condensation, which involves the reaction of 3-nitroaniline with hexane-2,5-dione. nih.gov Traditional methods often require harsh conditions, such as prolonged heating in acidic media, which can be detrimental to sensitive functional groups. nih.gov Consequently, significant research has focused on optimizing these reaction conditions through the use of efficient catalysts, solvent-free protocols, and microwave irradiation to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.
Solvent-free synthesis offers a green chemistry approach by minimizing volatile organic compounds. One effective method involves stirring a mixture of the aniline and dione (B5365651) at room temperature in the presence of a solid acid catalyst like sulphamic acid. nih.gov This approach simplifies the work-up procedure, as the product often precipitates upon the addition of water and can be easily filtered. nih.gov Other catalysts, such as graphene oxide, have also been investigated, with studies showing that its oxygen-containing groups play a key role in the catalytic process. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Paal-Knorr reaction. organic-chemistry.orgpensoft.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes. pensoft.netarkat-usa.org For instance, the synthesis of N-arylpyrroles can be efficiently conducted under microwave conditions using either acetic acid or water as the solvent, often without the need for additional catalysts. arkat-usa.org The microwave-assisted Clauson-Kaas reaction, a related method using 2,5-dimethoxytetrahydrofuran (B146720) in place of hexane-2,5-dione, has been used to prepare 1-(4-nitrophenyl)-1H-pyrrole, a close analogue, in just 10 minutes at 170 °C. arkat-usa.org These optimized conditions not only improve efficiency but are also compatible with a wider range of functional groups. organic-chemistry.org
| Method | Reactants | Catalyst/Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Solvent-Free Paal-Knorr | Aniline derivative + Hexane-2,5-dione | Sulphamic acid | Room temperature, 1-6 h | Environmentally friendly, simple work-up | nih.gov |
| Microwave-Assisted Paal-Knorr | β-ketoester homologation products | None specified | Microwave irradiation | Rapid reaction times, high yields | organic-chemistry.orgnih.gov |
| Microwave-Assisted Clauson-Kaas | p-Nitroaniline + 2,5-Dimethoxytetrahydrofuran | Acetic acid or Water | 170 °C, 10-30 min | Fast, no additional catalyst needed | arkat-usa.org |
| Catalytic Paal-Knorr | Aniline + Hexane-2,5-dione | Graphene oxide / Water | Optimized time and temperature | Recyclable catalyst, green solvent | researchgate.net |
Post-Synthetic Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, its chemical structure can be extensively modified to explore structure-activity relationships (SAR) for various applications. nih.govresearchgate.net Post-synthetic functionalization focuses on three main areas: selective modification of the pyrrole ring, transformation of the nitrophenyl substituent, and the attachment of diverse side chains.
The pyrrole ring in N-aryl-2,5-dimethylpyrroles is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing a formyl (aldehyde) group onto the pyrrole nucleus with high regioselectivity. rsc.orgwikipedia.org When 1-aryl-2,5-dimethylpyrroles are treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), formylation occurs preferentially at the C-3 position. nih.govtandfonline.com This reaction provides a key intermediate, 1-(3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which serves as a versatile synthetic handle for further derivatization. nih.govtandfonline.com The reaction is generally high-yielding and proceeds under mild conditions. nih.govrsc.org The introduction of the formyl group at this specific position is crucial for the subsequent incorporation of diverse chemical moieties. osi.lvresearchgate.net
The nitro group on the phenyl ring is a dominant feature of the molecule, acting as a strong electron-withdrawing group and a meta-directing substituent. masterorganicchemistry.com A fundamental and highly useful post-synthetic modification is the reduction of this nitro group to a primary amine (NH2). nih.gov This transformation fundamentally alters the electronic properties of the aryl substituent, converting it from a strongly deactivating group to a strongly activating, ortho-, para-directing one. masterorganicchemistry.com
Several reliable methods exist for this reduction, which are generally compatible with the pyrrole core:
Catalytic Hydrogenation : This is a common and clean method, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems : The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org
Other Reagents : Tin(II) chloride (SnCl2) is another mild reagent capable of selectively reducing nitro groups. wikipedia.org
The resulting compound, 1-(3-aminophenyl)-2,5-dimethylpyrrole, provides a nucleophilic amino group that can be readily functionalized through reactions such as acylation, alkylation, or diazotization, opening up a vast new landscape for chemical derivatization.
| Reagent System | Product | Typical Conditions | Advantages/Considerations | Reference |
|---|---|---|---|---|
| H₂ / Pd-C | Amine | Pressurized H₂ gas, suitable solvent (e.g., ethanol, ethyl acetate) | Clean reaction, high yield. May affect other reducible groups. | commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Amine | Refluxing in acidic media | Economical and effective. | masterorganicchemistry.com |
| SnCl₂ | Amine | Acidic or alcoholic solvent | Mild conditions, good for substrates with other reducible groups. | wikipedia.org |
| Zn / Acid | Amine | Acidic conditions (e.g., acetic acid) | Mild method. | commonorganicchemistry.com |
The functional groups introduced in the preceding steps—namely the C-3 formyl group on the pyrrole and the amino group on the phenyl ring—are ideal anchor points for incorporating a wide variety of side chains. This strategy is central to creating libraries of related compounds for screening and SAR studies. nih.govbohrium.com
The 3-carbaldehyde intermediate can undergo a range of classical carbonyl reactions, including:
Condensation reactions to form Schiff bases, oximes, or hydrazones.
Wittig-type reactions to introduce carbon-carbon double bonds.
Reductive amination to install substituted aminomethyl side chains.
Similarly, the 3-aminophenyl derivative can be elaborated through:
Amide bond formation by reacting with various carboxylic acids or acyl chlorides.
Sulfonamide synthesis by reacting with sulfonyl chlorides.
Alkylation to form secondary or tertiary amines.
Through these derivatization strategies, researchers have synthesized and evaluated extensive series of N-aryl-2,5-dimethylpyrrole derivatives. nih.govbohrium.comnih.gov For example, attaching different side chains, such as a cyclohexylmethylene group, has been shown to significantly impact the biological activity of the parent scaffold. nih.govbohrium.com This systematic modification allows for the fine-tuning of the molecule's steric and electronic properties to optimize its function for a specific application.
Computational Chemistry and Theoretical Investigations into 1 3 Nitrophenyl 2,5 Dimethylpyrrole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecules like 1-(3-nitrophenyl)-2,5-dimethylpyrrole. Ab initio methods, such as the G3(MP2)//B3LYP level of theory, derive results directly from first principles without using experimental data for parameterization. nih.gov These high-level calculations provide accurate estimations of molecular properties, including energies and geometries. nih.gov
DFT has become a widely used method in organic chemistry due to its balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G**, is commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netmdpi.com For nitrophenyl derivatives, DFT is used to determine global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity, which help in predicting the relative stability and reactivity of the molecule. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps, also performed with DFT, helps to identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Common Quantum Chemical Methodologies and Their Applications
| Methodology | Typical Basis Set | Key Applications | Reference |
|---|---|---|---|
| G3(MP2)//B3LYP | N/A (Composite Method) | Accurate calculation of thermochemical parameters (e.g., enthalpies of formation). | nih.gov |
| DFT (B3LYP) | 6-31G(d,p), 6-311G** | Geometry optimization, electronic structure analysis, prediction of reactivity descriptors, spectroscopic properties. | researchgate.netmdpi.com |
| Conceptual DFT | N/A | Calculation of global and local reactivity descriptors (chemical potential, hardness, Fukui function) to rationalize reactivity patterns. | researchgate.net |
The three-dimensional structure of this compound dictates its physical and chemical properties. Quantum chemical calculations, particularly DFT at the B3LYP level, are used to determine the most stable conformation by optimizing the molecular geometry. nih.gov This process yields critical data on bond lengths, bond angles, and dihedral (torsion) angles.
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates. For this compound, docking simulations can be employed to screen for potential biological targets and to understand the structural basis of its activity if it is identified as an inhibitor of a particular enzyme or receptor. nih.govbohrium.com
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding energy). nih.govmdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov Studies on structurally related heterocyclic compounds, such as thieno[3,2-b]pyrrole derivatives, have successfully used molecular docking to elucidate binding modes with targets like Lysine-Specific Demethylase 1 (LSD1), providing valuable insights that guide the design of more potent inhibitors. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.com These models are valuable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing. rsc.org
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities is required. Various molecular descriptors, which encode different physicochemical and structural properties, are calculated for each molecule. ijpbs.com Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to create a model that correlates these descriptors with activity. ijpbs.comnih.gov For instance, a QSAR study on nitrophenyl derivatives as aldose reductase inhibitors successfully developed a predictive model using MLR. ijpbs.com The applicability domain of the resulting model is analyzed to ensure that predictions for new compounds, like the 3-nitro isomer, are reliable. researchgate.net
Table 2: Key Components of QSAR Modeling
| Component | Description | Example Techniques/Descriptors | Reference |
|---|---|---|---|
| Molecular Descriptors | Numerical values that characterize the chemical structure. | Topological indices, 2D atom-pairs, functional group counts. | nih.gov |
| Statistical Methods | Algorithms used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). | ijpbs.comnih.gov |
| Model Validation | Process to assess the predictive power and robustness of the model. | Cross-validation (q²), external validation using a test set (r²_pred). | rsc.orgijpbs.com |
Theoretical Determination of Thermochemical Parameters (e.g., Enthalpies of Formation)
Thermochemical parameters, such as the enthalpy of formation (ΔfH°), are fundamental properties that define the energetic stability of a compound. While these values can be determined experimentally using techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion, computational methods offer a powerful alternative for their prediction. nih.govnih.gov
High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP method, have been shown to provide gas-phase enthalpies of formation that are in excellent agreement with experimental data for related compounds like 2,5-dimethyl-1-(4-nitrophenyl)pyrrole. nih.gov These calculations typically use a set of working reactions (e.g., isodesmic reactions) to minimize errors. By combining the computationally derived gas-phase enthalpy of formation with the experimentally or theoretically determined enthalpy of sublimation (ΔcrgH°), the enthalpy of formation in the crystalline state can be obtained. nih.gov This integrated approach provides a comprehensive energetic profile of the molecule.
Table 3: Example Thermochemical Data for the Related Isomer 2,5-dimethyl-1-(4-nitrophenyl)pyrrole
| Parameter | Value (kJ·mol⁻¹) | Method | Reference |
|---|---|---|---|
| Standard molar enthalpy of combustion, ΔcHm°(cr) | -6423.8 ± 2.6 | Static bomb combustion calorimetry | nih.gov |
| Standard molar enthalpy of sublimation, ΔcrgHm° | 120.5 ± 1.1 | Knudsen mass-loss effusion | nih.gov |
| Standard molar enthalpy of formation, ΔfHm°(cr) | -33.9 ± 3.2 | Derived from experimental data | nih.gov |
| Standard molar enthalpy of formation, ΔfHm°(g) | 86.6 ± 3.4 | Derived from experimental data | nih.gov |
| Standard molar enthalpy of formation, ΔfHm°(g) | 88.9 ± 5.9 | G3(MP2)//B3LYP calculation | nih.gov |
Reactivity Mechanisms and Transformation Pathways of 1 3 Nitrophenyl 2,5 Dimethylpyrrole
Electrophilic Reactivity of the Pyrrole (B145914) Ring in N-Arylpyrroles
The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comuobaghdad.edu.iqonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, which increases the electron density at the carbon atoms and facilitates electrophilic attack. pearson.comstackexchange.com
In N-substituted pyrroles, electrophilic substitution reactions preferentially occur at the C2 and C5 positions (alpha to the nitrogen). uobaghdad.edu.iqonlineorganicchemistrytutor.comquora.com This regioselectivity is attributed to the greater stability of the carbocation intermediate (also known as the sigma-complex or Wheland intermediate) formed during the reaction. uobaghdad.edu.iqquora.com Attack at the C2 or C5 position allows for the positive charge to be delocalized over three resonance structures, including one that involves the nitrogen atom, which provides significant stabilization. uobaghdad.edu.iqquora.com In contrast, attack at the C3 or C4 positions (beta to the nitrogen) results in an intermediate that is stabilized by only two resonance structures. uobaghdad.edu.iqquora.com
For N-arylpyrroles, the aryl group can influence the reactivity. However, the inherent high reactivity of the pyrrole ring generally dominates. uobaghdad.edu.iq The substitution pattern is primarily dictated by the pyrrole ring itself, leading to substitution at the alpha-positions, unless these are blocked. researchgate.net
Influence of the 3-Nitrophenyl Substituent on Pyrrole Reactivity
The 1-(3-nitrophenyl) group attached to the pyrrole nitrogen has a significant impact on the ring's reactivity. The nitro group (-NO2) is a potent electron-withdrawing group (EWG), which deactivates aromatic systems towards electrophilic substitution by pulling electron density away from the ring. wikipedia.orglibretexts.orglibretexts.org
This deactivating effect operates through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density through the sigma bonds of the phenyl ring and, subsequently, from the pyrrole nitrogen.
Resonance Effect (-M): The nitro group can withdraw electron density from the phenyl ring via resonance.
Despite this deactivation, electrophilic substitution is still expected to occur on the pyrrole ring rather than the highly deactivated nitrophenyl ring. The C3 and C4 positions of the pyrrole ring are the available sites for substitution, as the C2 and C5 positions are occupied by methyl groups.
| Feature | Description | Reference |
| Substituent | 3-Nitrophenyl | |
| Electronic Nature | Strongly Electron-Withdrawing | wikipedia.orglibretexts.org |
| Effect on Pyrrole Ring | Deactivation towards electrophilic attack | wikipedia.orgnumberanalytics.com |
| Primary Mechanism | Inductive (-I) and Resonance (-M) effects reduce electron density | wikipedia.org |
| Expected Substitution Site | C3 / C4 positions of the pyrrole ring |
Mechanistic Pathways of Derivatization Reactions
Despite the deactivating influence of the 3-nitrophenyl group, the pyrrole ring of 1-(3-nitrophenyl)-2,5-dimethylpyrrole can undergo various derivatization reactions, primarily through electrophilic aromatic substitution at the C3 and C4 positions.
Vilsmeier-Haack Formylation: A common method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com This reagent, a chloromethyliminium salt, is a moderately strong electrophile that can attack activated aromatic rings. chemistrysteps.com
The mechanism proceeds as follows:
Formation of the electrophilic Vilsmeier reagent from DMF and POCl3. youtube.com
Electrophilic attack by the Vilsmeier reagent on the C3 position of the pyrrole ring, forming a sigma-complex intermediate.
Loss of a proton (rearomatization) to form an iminium salt intermediate.
Hydrolysis of the iminium salt during aqueous workup to yield the final aldehyde product, such as 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. wikipedia.org
Halogenation: Halogenation, such as bromination or chlorination, can also be achieved. Due to the deactivation of the ring, harsher conditions or more reactive halogenating agents might be required compared to simple pyrroles. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for halogenating pyrroles. wikipedia.orgresearchgate.net The mechanism involves the generation of an electrophilic halogen species that attacks the pyrrole ring, followed by deprotonation to restore aromaticity. nih.govrsc.org Given the methyl groups at C2 and C5, substitution would occur at C3.
| Reaction | Reagents | Product Type | Mechanism |
| Vilsmeier-Haack | POCl3, DMF, then H2O | Formyl-pyrrole | Electrophilic Aromatic Substitution |
| Halogenation | NBS or NCS | Halo-pyrrole | Electrophilic Aromatic Substitution |
Photochemical and Thermal Transformations of Nitrophenylpyrroles
Compounds containing a nitroaromatic moiety are known to undergo various photochemical transformations upon irradiation with UV light. researchgate.netwalshmedicalmedia.com The presence of the nitro group allows the molecule to absorb light, leading to an excited state that can undergo several reaction pathways.
Photochemical Pathways: For nitroaromatic compounds, common photoreactions include photo-induced nitro-nitrite rearrangements, photodissociation, and photoreduction. researchgate.net Irradiation of 2-nitropyrrole, for instance, has been shown to result in rearrangement to 3-hydroxyiminopyrrol-2(3H)-one. rsc.org While the specific pathways for this compound are not extensively detailed, analogous transformations can be anticipated. The excited state of the nitrophenyl group could lead to:
Intramolecular Rearrangement: The nitro group might rearrange to a nitrite (B80452), which could then lead to further products.
Radical Formation: Photolysis can lead to the cleavage of the C-N bond, generating aryl and nitrogen dioxide radicals, or the N-C (pyrrole) bond. walshmedicalmedia.com
Photoreduction: In the presence of a hydrogen donor, the nitro group can be photochemically reduced to nitroso, hydroxylamino, or amino groups.
Continuous photolysis experiments on aromatic nitro-compounds often show low quantum yields for their disappearance, suggesting that many of the excited molecules return to the ground state without reacting. dtic.mil
Thermal Transformations: The thermal stability of this compound is dictated by the strength of its chemical bonds. At elevated temperatures, thermal degradation would likely begin with the cleavage of the weakest bonds. The C-NO2 bond is often a point of thermal lability in nitroaromatic compounds. Thermal decomposition can lead to the release of nitrogen oxides and the formation of complex polymeric materials. researchgate.net The specific degradation pathways and products would depend on the conditions, such as temperature, atmosphere (inert or oxidative), and pressure.
| Transformation | Conditions | Potential Pathways |
| Photochemical | UV Irradiation | Rearrangement, Radical Formation, Photoreduction |
| Thermal | High Temperature | Bond Cleavage (e.g., C-NO2), Decomposition, Polymerization |
Structure Activity Relationship Sar Studies and Mechanistic Insights of 1 3 Nitrophenyl 2,5 Dimethylpyrrole Analogues
Correlations between Structural Features and Biological Effects
The biological activity of compounds centered around the 1-(3-nitrophenyl)-2,5-dimethylpyrrole scaffold is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies reveal that the constituent parts of these molecules—the N-phenyl ring, the pyrrole (B145914) core, and various substituents—each play a distinct role in defining the compound's pharmacological profile. ontosight.ainih.gov The 2,5-dimethylpyrrole scaffold itself is considered a key feature for certain biological activities, including antimycobacterial effects. ucl.ac.uk
Research into analogues has underscored the indispensability of the 2,5-dimethylpyrrole core for antimycobacterial activity. ucl.ac.uk Modifications to this central structure have demonstrated that specific structural features are crucial for potency. For instance, in the context of antitubercular research, the introduction of bulky, aliphatic, and lipophilic substituents on the methyleneamine side chain at the C3 position of the pyrrole ring has been shown to be beneficial. ucl.ac.uk Analogues incorporating a cyclohexanemethyl group at this position exhibited potent inhibitory effects against Mycobacterium tuberculosis. ucl.ac.uk
The arrangement of functional groups imparts unique electronic and steric properties to the molecule, which in turn influences its biological activity. ontosight.ai The properties of substituents in the imide ring of related pyrrole structures, such as size and electrophilic character, are known to influence their steric properties and pharmacological outcomes. nih.gov The N-substituted phenyl ring also plays a critical role. The position and nature of substituents on this ring can significantly modulate the compound's activity. For example, the presence of a nitro group, as in this compound, introduces specific electronic properties that can enhance bioactivity. nih.gov
| Structural Feature | Observed Biological Effect/Contribution | Source |
|---|---|---|
| 2,5-Dimethylpyrrole Scaffold | Identified as a key requisite for antimycobacterial activity. | ucl.ac.uk |
| Substituents at C3 of Pyrrole Ring | Bulky, aliphatic, and lipophilic groups (e.g., cyclohexanemethyl) enhance antitubercular potency. | ucl.ac.uk |
| N-Phenyl Ring | Serves as a critical site for substitution that modulates overall activity. | ontosight.ai |
| Nitro Group (on Phenyl Ring) | Acts as an electron-withdrawing group that can enhance antibacterial activity and lipophilicity. | nih.gov |
Impact of Substituent Electronic and Steric Properties on Activity
The biological potency of this compound analogues is heavily influenced by the electronic and steric characteristics of their substituents. nih.gov The nitro (NO2) group on the phenyl ring is a particularly strong electron-withdrawing moiety due to resonance effects. nih.gov This electronic feature can deactivate certain positions on the aromatic ring, alter the molecule's polarity, and enhance its interaction with biological membranes or targets, which has been shown to improve antibacterial activity in some nitroaromatic compounds. nih.gov
Lipophilicity, which is affected by various substituents, is another critical parameter. For certain nitroaromatic prodrugs, increased lipophilicity has been shown to correlate with increased cytotoxic activity. mdpi.com The steric properties—the size and shape of the substituents—also play a fundamental role. In SAR studies of antitubercular 2,5-dimethylpyrrole derivatives, the presence of bulky and lipophilic groups on the side chain at the C3 position was found to be advantageous for activity. ucl.ac.uk This suggests that the target's binding pocket can accommodate and may even favor larger substituents at that position.
Conversely, modifications that alter these properties can lead to a reduction in activity. For example, in a series of N-substituted 3,4-pyrroledicarboximides, replacing a lipophilic aryl substituent with a more polar cycloalkyl or hydrophilic hydroxyethyl (B10761427) group led to a significant decrease in inhibitory activity against certain enzymes. nih.gov This highlights the delicate balance between electronic, steric, and lipophilic properties required for optimal biological effect. nih.gov
| Property | Substituent Example | Effect on Activity | Source |
|---|---|---|---|
| Electronic (Electron-Withdrawing) | Nitro (NO2) group | Enhances antibacterial activity by altering molecular polarity and improving membrane interactions. | nih.gov |
| Steric (Bulky) | Cyclohexanemethyl group | Increases antimycobacterial potency, suggesting a fit in a large binding pocket. | ucl.ac.uk |
| Lipophilic | Aliphatic side chains | Generally beneficial for antimycobacterial activity; correlates with increased cytotoxicity in some nitroaromatics. | ucl.ac.ukmdpi.com |
| Hydrophilic | Hydroxyethyl group | Can lead to a decrease in inhibitory activity against certain enzymes (e.g., COX-1/COX-2). | nih.gov |
Mechanistic Investigations of Biological Activities at the Cellular and Molecular Level
Mechanistic studies on bioactive molecules containing pyrrole and nitrophenyl moieties have revealed their ability to exert profound effects at the cellular and molecular levels, primarily through the modulation of cell cycle progression and the induction of apoptosis (programmed cell death). bohrium.commdpi.com
Apoptosis Induction: Several nitrophenyl-containing heterocyclic compounds have been shown to induce apoptosis in cancer cells. bohrium.commdpi.com The process is often characterized by a cascade of molecular events. Treatment of cancer cells with related bioactive compounds has been observed to trigger both intrinsic and extrinsic apoptotic pathways. nih.gov Key events include the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. mdpi.com The activation of these proteases leads to the cleavage of critical cellular substrates, culminating in cell death. nih.gov
Furthermore, the apoptotic mechanism can involve the mitochondria. Some pyrrolo-benzodiazepine derivatives have been shown to cause the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a critical step in the formation of the apoptosome and the subsequent activation of caspase-9. The process can be regulated by the Bcl-2 family of proteins, where overexpression of anti-apoptotic proteins like Bcl-2 can inhibit cytochrome c release and protect cells from apoptosis. nih.gov
| Mechanism | Key Molecular Event | Observed Outcome | Source |
|---|---|---|---|
| Apoptosis Induction | Activation of Caspase-8, Caspase-9, and Caspase-3. | Initiation and execution of the apoptotic cascade. | mdpi.com |
| Release of Cytochrome c from mitochondria. | Triggers the intrinsic apoptotic pathway. | nih.gov | |
| Modulation of Bcl-2 family proteins. | Regulates the release of mitochondrial pro-apoptotic factors. | nih.gov | |
| Cell Cycle Modulation | Accumulation of cells in the Sub-G1 phase. | Indicates an increase in apoptotic cells. | mdpi.com |
| Cell cycle arrest at G0/G1 or S phase. | Inhibition of cell proliferation (cytostatic effect). | researchgate.net |
Rational Design Principles for Novel Bioactive Pyrrole Scaffolds
The development of new, potent therapeutic agents based on the pyrrole scaffold is guided by several rational design principles derived from extensive SAR and mechanistic studies. mdpi.com
Leveraging the Privileged Scaffold: The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with diverse biological targets. nih.govbiolmolchem.com The initial design principle is therefore to use the 2,5-dimethylpyrrole core as a foundational template for building molecular diversity.
Structure-Guided Substituent Modification: SAR data provides a roadmap for targeted chemical modifications. For instance, the finding that bulky, lipophilic substituents at the C3 position of the 2,5-dimethylpyrrole ring enhance antimycobacterial activity establishes a clear design strategy: new analogues for this indication should incorporate large, nonpolar groups at this specific position. ucl.ac.uk Similarly, understanding how different substituents on the N-phenyl ring affect COX enzyme inhibition allows for the design of analogues with improved potency and selectivity. nih.gov
Modulation of Physicochemical Properties: A key principle is the deliberate tuning of electronic and lipophilic properties to optimize drug-like characteristics. The strategic placement of electron-withdrawing groups, such as the nitro group, can enhance target interactions and improve membrane permeability. nih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate these physicochemical parameters (e.g., lipophilicity, steric bulk, electronic effects) with biological activity, thereby guiding the design of compounds with predicted high potency. nih.gov
Computational and Target-Based Design: Modern drug design increasingly relies on computational methods. Docking simulations, as used in the study of antitubercular 2,5-dimethylpyrroles, can predict and rationalize how newly designed compounds bind to their putative protein targets, such as MmpL3. ucl.ac.uk This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates with the most favorable binding interactions for synthesis and biological testing, saving significant time and resources. nih.gov
| Design Principle | Description | Example Application | Source |
|---|---|---|---|
| Use of a Privileged Scaffold | Employing the 2,5-dimethylpyrrole core as a starting point for developing new bioactive molecules. | Creating libraries of pyrrole derivatives for screening against various diseases. | nih.govbiolmolchem.com |
| SAR-Guided Modification | Making targeted changes to the scaffold based on known structure-activity relationships. | Adding bulky, lipophilic groups to the C3 position to enhance antitubercular activity. | ucl.ac.uk |
| Tuning Physicochemical Properties | Systematically altering electronic and lipophilic characteristics to improve potency and pharmacokinetics. | Incorporating a nitro group to increase electron-withdrawing potential and improve target interaction. | nih.govnih.gov |
| Target-Based Computational Design | Using computer modeling and docking simulations to predict the binding of analogues to a specific biological target. | Simulating the binding of novel pyrroles to the MmpL3 protein to guide the design of new antitubercular agents. | ucl.ac.uk |
Concluding Perspectives and Future Research Directions in 1 3 Nitrophenyl 2,5 Dimethylpyrrole Chemistry
Current Challenges and Knowledge Gaps in the Field
Despite the growing interest in N-arylpyrroles, research specifically focused on 1-(3-Nitrophenyl)-2,5-dimethylpyrrole faces several challenges and reveals significant knowledge gaps. A primary hurdle is the limited availability of extensive experimental data for this particular isomer. While the synthesis of N-(nitrophenyl)-2,5-dimethylpyrroles can be achieved through methods like the Paal-Knorr reaction, detailed comparative studies on the influence of the nitro group's position on the phenyl ring (ortho, meta, vs. para) on the compound's reactivity, stability, and electronic properties are not abundant. ias.ac.in
A significant knowledge gap exists in the comprehensive characterization of this compound. While general synthetic procedures are known, in-depth spectroscopic and crystallographic data are not widely published. This lack of foundational data hinders the development of a deeper understanding of its structure-property relationships. For instance, the precise impact of the meta-positioned nitro group on the planarity between the pyrrole (B145914) and phenyl rings, and consequently on the molecule's electronic and photophysical properties, remains an area ripe for investigation.
Furthermore, the exploration of the chemical reactivity of this compound is still in its nascent stages. Detailed studies on its behavior in various organic reactions, its potential as a ligand in organometallic chemistry, or its utility as a building block for more complex molecules are scarce. This limits the ability to fully assess its synthetic potential and design novel derivatives with tailored functionalities.
Emerging Methodologies and Technologies in Pyrrole Research
The broader field of pyrrole research is witnessing the advent of innovative methodologies and technologies that could significantly advance the study of this compound. ingentaconnect.com Green chemistry principles are increasingly being applied to the synthesis of pyrroles, with a focus on developing more environmentally benign and efficient processes. rgmcet.edu.inresearchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts, all of which could be adapted for the production of this compound, making its synthesis more sustainable and cost-effective. rgmcet.edu.innih.gov
Table 1: Comparison of Traditional and Emerging Synthetic Methods for N-Arylpyrroles
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Paal-Knorr Synthesis | Acid catalyst (e.g., acetic acid) | High temperature, prolonged reaction times | Readily available starting materials, relatively simple procedure. wikipedia.org | Harsh conditions, potential for side products. rgmcet.edu.in |
| Microwave-Assisted Synthesis | Various catalysts | Reduced reaction times, often solvent-free | High efficiency, rapid optimization. ingentaconnect.com | Requires specialized equipment. |
| Visible-Light Photoredox Catalysis | Ruthenium or Iridium complexes | Ambient temperature, visible light | Mild reaction conditions, high functional group tolerance. nih.gov | Catalyst cost and availability. |
| Mechanochemical Synthesis | Ball milling | Solvent-free | Environmentally friendly, can lead to novel reactivities. researchgate.net | Scalability can be a challenge. |
Computational chemistry is also playing an increasingly vital role in predicting the properties and reactivity of pyrrole derivatives. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of this compound. researchgate.net Such theoretical studies can guide experimental work by predicting the most promising synthetic routes and identifying derivatives with desirable electronic or optical properties.
Advanced spectroscopic and analytical techniques are also poised to fill the existing knowledge gaps. Techniques such as 2D NMR, single-crystal X-ray diffraction, and ultrafast transient absorption spectroscopy can provide detailed information about the molecular structure, intermolecular interactions, and excited-state dynamics of this compound and its derivatives.
Prospective Avenues for this compound Derivatives in Interdisciplinary Studies
The unique combination of a pyrrole ring and a nitrophenyl group in this compound opens up a wide range of prospective avenues for its derivatives in interdisciplinary research. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrrole ring, making these compounds interesting candidates for applications in materials science. mdpi.com
Table 2: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Materials Science | Organic electronics (e.g., organic light-emitting diodes, organic photovoltaics) | The tunable electronic properties due to the nitro group can be exploited to design materials with specific charge-transport characteristics. mdpi.com |
| Medicinal Chemistry | Scaffolds for drug discovery (e.g., anti-inflammatory, antimicrobial agents) | Pyrrole derivatives are known to exhibit a wide range of biological activities. The nitrophenyl moiety can be further functionalized to enhance these properties. biolmolchem.commdpi.com |
| Catalysis | Ligands for transition metal catalysts | The nitrogen atom of the pyrrole ring and the potential for coordination through the nitro group could lead to the development of novel catalysts for various organic transformations. |
| Sensing | Chemical sensors | The electronic properties of the molecule may be sensitive to the presence of specific analytes, allowing for the development of colorimetric or fluorescent sensors. mdpi.com |
In medicinal chemistry, the pyrrole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a nitrophenyl group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to be screened for various therapeutic activities, including as anti-inflammatory or antimicrobial agents. biolmolchem.commdpi.com
Furthermore, the field of catalysis could benefit from the exploration of this compound derivatives as ligands for transition metal complexes. The coordination chemistry of such ligands could lead to the development of novel catalysts with unique reactivity and selectivity for a variety of organic transformations.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Nitrophenyl)-2,5-dimethylpyrrole?
The synthesis typically involves the Paal-Knorr reaction, where 1,4-diketones (e.g., 2,5-hexadione) react with a nitro-substituted aniline derivative. For example, condensation of 2,5-hexadione with 3-nitroaniline in the presence of ammonium acetate or acidic catalysts yields the target compound. Microwave-assisted methods can accelerate reaction times and improve yields by optimizing protonation states and solvent systems .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- H/C NMR : To confirm substituent positions and aromaticity via chemical shifts (e.g., methyl groups at δ ~2.10 ppm, pyrrole protons at δ ~5.98 ppm) .
- FTIR : Identifies functional groups (e.g., nitro group stretching at ~1521 cm, C-N vibrations at ~1304 cm) .
- UV-Vis Spectroscopy : Monitors conjugation effects from the nitrophenyl group .
Q. What role does 2,5-dimethylpyrrole play as a protecting group in organic synthesis?
The 2,5-dimethylpyrrole group protects primary amines by forming stable aromatic adducts with acetonylacetone. Its stability under basic conditions and orthogonality to Boc/Cbz/Fmoc groups make it ideal for multi-step syntheses. Deprotection requires acidic conditions (e.g., hydroxylamine) or microwave-assisted methods .
Q. How can researchers monitor the progress of this compound synthesis in real-time?
In-situ FTIR spectroscopy combined with K-means clustering tracks intermediates (e.g., imine/enamine formation during Paal-Knorr reactions). Kinetic models derived from chemometric analysis quantify rate constants for nucleophilic addition and cyclization steps .
Q. What are the key physicochemical properties affecting the stability of this compound?
- Refractive Index : Freshly distilled samples show , increasing upon oxidation or exposure to light/air .
- Solubility : Enhanced in polar aprotic solvents (e.g., DMF, THF) due to nitro group polarity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the reaction mechanism of this compound synthesis?
DFT calculations (e.g., B3LYP/6-31G*) model intermediates and transition states. For example:
Q. What challenges arise in achieving regioselectivity during functionalization of 2,5-dimethylpyrrole derivatives?
Steric hindrance from methyl groups and electronic effects (e.g., nitrophenyl electron-withdrawing nature) limit substitution to the 3- and 4-positions. Computational screening (e.g., Fukui indices) predicts reactive sites, guiding electrophilic substitution or cross-coupling strategies .
Q. How does the nitrophenyl group influence the electronic structure and reactivity of this compound?
The nitro group withdraws electrons via resonance, reducing pyrrole ring electron density. This enhances electrophilic substitution at meta/para positions and stabilizes charge-transfer complexes in materials science applications. Electrochemical studies (e.g., cyclic voltammetry) quantify redox potentials .
Q. What methodological advancements improve deprotection of 2,5-dimethylpyrrole-protected amines?
Microwave irradiation reduces deprotection times from hours to minutes. Acidic conditions (e.g., HCl in dioxane) or hydroxylamine at pH 4–6 cleave the pyrrole ring while preserving acid-sensitive groups (e.g., Boc). Orthogonal deprotection enables sequential unmasking of amines in multi-functional molecules .
Q. How are computational approaches used to predict spectroscopic signatures of this compound derivatives?
DFT-based vibrational frequency calculations (e.g., IR, Raman) match experimental spectra, while time-dependent DFT (TD-DFT) simulates UV-Vis absorption bands. Basis sets like 6-311++G(d,p) and hybrid functionals (e.g., ωB97X-D) improve accuracy for nitroaromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
